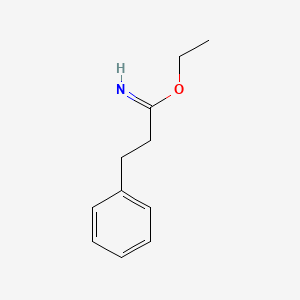
3-phenyl-propionimidic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-propionimidic acid ethyl ester is an organic compound with a unique structure that includes a phenyl group attached to a propionimidic acid moiety, which is further esterified with an ethyl group
Méthodes De Préparation
The synthesis of 3-phenyl-propionimidic acid ethyl ester can be achieved through several routes. One common method involves the esterification of 3-Phenylpropionic acid with ethanol in the presence of an acid catalyst. Another approach is the reduction of methyl cinnamate in methanol solution with hydrogen and nickel under pressure . Industrial production methods often involve continuous processes that ensure high yield and purity.
Analyse Des Réactions Chimiques
3-phenyl-propionimidic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen, nickel, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-phenyl-propionimidic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-phenyl-propionimidic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of active metabolites. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-phenyl-propionimidic acid ethyl ester can be compared with other similar compounds such as:
Ethyl cinnamate: Another ester with a phenyl group, but with different reactivity and applications.
Methyl cinnamate: Similar structure but with a methyl ester group instead of an ethyl ester.
3-Phenylpropionic acid: The non-esterified form of the compound, with different chemical properties and reactivity. The uniqueness of this compound lies in its specific ester group and the resulting chemical properties and applications.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
ethyl 3-phenylpropanimidate |
InChI |
InChI=1S/C11H15NO/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
Clé InChI |
BBTZTVGXKNYWHY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















